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3-[(Propan-2-yl)amino]benzonitrile

Catalog No.
S3488959
CAS No.
1019543-98-6
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Propan-2-yl)amino]benzonitrile

CAS Number

1019543-98-6

Product Name

3-[(Propan-2-yl)amino]benzonitrile

IUPAC Name

3-(propan-2-ylamino)benzonitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3

InChI Key

SSHDQOKWUBCYJF-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC(=C1)C#N

Canonical SMILES

CC(C)NC1=CC=CC(=C1)C#N

3-[(Propan-2-yl)amino]benzonitrile, also known as 3-(propan-2-ylamino)benzonitrile, is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. It features a benzene ring substituted with a nitrile group and an isopropylamino group at the meta position. This compound is characterized by its unique structural properties, which make it valuable in various chemical and pharmaceutical applications. Its synthesis typically involves the reaction of 3-aminobenzonitrile with isopropyl halides under basic conditions, resulting in a compound that exhibits diverse chemical reactivity and biological activity.

  • Oxidation: This compound can be oxidized to form nitrile oxides using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or other reduced derivatives, often facilitated by catalysts like palladium on carbon in the presence of hydrogen gas.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-[(Propan-2-yl)amino]benzonitrile generally follows these steps:

  • Starting Material: 3-Aminobenzonitrile.
  • Reagent: Isopropyl halide (e.g., isopropyl bromide).
  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Reaction Conditions: The mixture is typically heated to 80-100°C for several hours.

In industrial settings, continuous flow reactors may be employed to enhance yield and consistency, utilizing optimized reaction conditions and catalysts.

3-[(Propan-2-yl)amino]benzonitrile finds applications across various fields:

  • Chemistry: Serves as an intermediate in organic synthesis and material development.
  • Biology: Explored for potential biological activities, including enzyme inhibition.
  • Medicine: Investigated for therapeutic properties such as anti-inflammatory or anticancer effects.
  • Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

These applications underscore the compound's significance in both research and practical uses.

Studies on the interactions of 3-[(Propan-2-yl)amino]benzonitrile with biological targets indicate that it can modulate enzyme activities and receptor functions. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems. The specifics of these interactions depend on the context of use and the particular pathways being studied.

Several compounds share structural similarities with 3-[(Propan-2-yl)amino]benzonitrile:

Compound NameMolecular FormulaKey Differences
3-AminobenzonitrileC7H6N2Lacks the propan-2-yl group; different properties
4-Amino-3-(propan-2-ylamino)benzonitrileC10H12N2Positional isomer with amino group at para position
3-MethylaminobenzonitrileC9H10N2Contains a methyl group instead of a propan-2-yl group

Uniqueness

The uniqueness of 3-[(Propan-2-yl)amino]benzonitrile lies in its propan-2-yl group, which influences its reactivity, solubility, and biological activity compared to other benzonitrile derivatives. This structural feature allows for specific applications in various fields, particularly in medicinal chemistry where selectivity towards biological targets is critical.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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